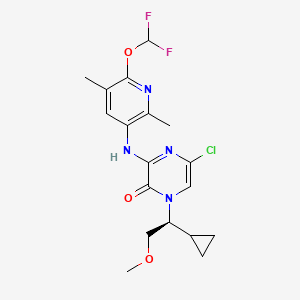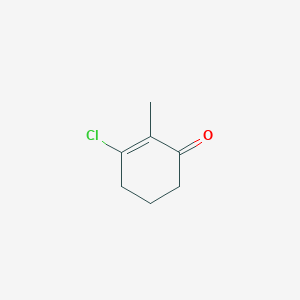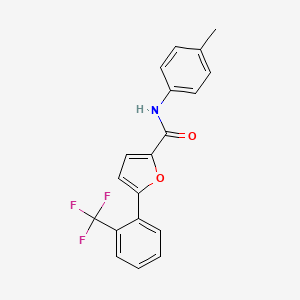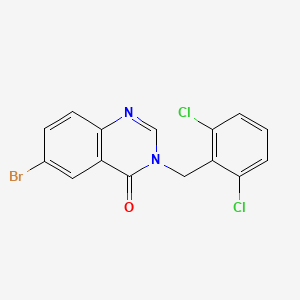![molecular formula C45H78NO8P B11941426 2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
180-226 PE, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a phospholipid compound that plays a significant role in biological membranes. It is composed of a stearoyl chain (18:0) and a docosahexaenoyl chain (22:6) attached to a glycerophosphoethanolamine backbone. This compound is known for its involvement in various cellular processes, including membrane fluidity and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 18:0-22:6 PE involves the esterification of stearic acid and docosahexaenoic acid with glycerophosphoethanolamine. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an organic solvent like chloroform. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of 18:0-22:6 PE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to obtain the desired product. The production is carried out in controlled environments to ensure the quality and consistency of the compound .
化学反応の分析
Types of Reactions:
Oxidation: 18:0-22:6 PE can undergo oxidation reactions, particularly at the docosahexaenoyl chain, due to its multiple double bonds. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, targeting the carbonyl groups in the glycerophosphoethanolamine backbone.
Substitution: Substitution reactions can occur at the phosphate group, where nucleophiles such as amines can replace the ethanolamine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen; conditions: ambient temperature, presence of a catalyst.
Reduction: Sodium borohydride; conditions: room temperature, inert atmosphere.
Substitution: Amines; conditions: mild heating, presence of a base.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Phosphoamine derivatives.
科学的研究の応用
Chemistry: 18:0-22:6 PE is used in the study of lipid membrane organization and dynamics. It serves as a model compound to understand the behavior of phospholipids in biological membranes .
Biology: In biological research, 18:0-22:6 PE is utilized to investigate the role of phospholipids in cellular processes such as membrane fluidity, signaling, and vesicle formation. It is also used in the preparation of liposomes for drug delivery studies .
Medicine: The compound has potential therapeutic applications due to its anti-angiogenic properties. It has been shown to inhibit the proliferation and migration of endothelial cells, making it a candidate for anti-cancer research .
Industry: In the industrial sector, 18:0-22:6 PE is used in the formulation of cosmetics and skincare products due to its moisturizing and skin barrier-enhancing properties .
作用機序
The mechanism of action of 18:0-22:6 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. The docosahexaenoyl chain, with its multiple double bonds, imparts flexibility to the membrane, facilitating various cellular processes. Additionally, 18:0-22:6 PE can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to anti-angiogenic effects by modulating the VEGFR2/Ras/ERK pathway .
類似化合物との比較
180-226 PC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine): Similar in structure but with a choline head group instead of ethanolamine.
180-226 PS (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-L-serine): Contains a serine head group, used in studies of membrane vesiculation.
180-226 PG (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoglycerol): Features a glycerol head group, involved in lipid metabolism studies.
Uniqueness: 18:0-22:6 PE is unique due to its ethanolamine head group, which imparts specific biochemical properties, such as enhanced membrane curvature and signaling capabilities. Its ability to activate PPARγ and exert anti-angiogenic effects further distinguishes it from other similar compounds .
特性
分子式 |
C45H78NO8P |
|---|---|
分子量 |
792.1 g/mol |
IUPAC名 |
2-azaniumylethyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C45H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42,46H2,1-2H3,(H,49,50)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-/m1/s1 |
InChIキー |
XYYHNDVKALDFHQ-OXHZBIAZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


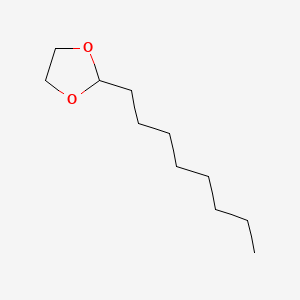
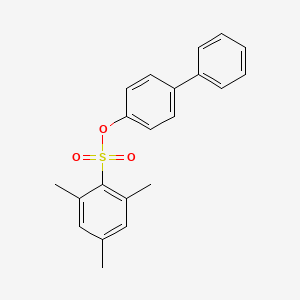
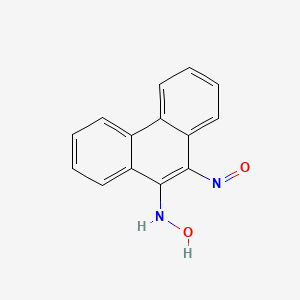
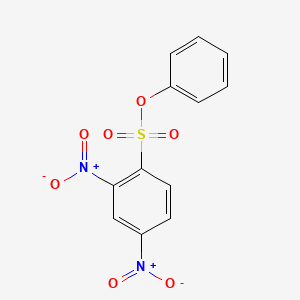
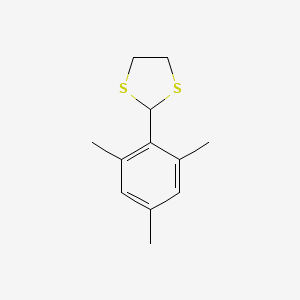

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
